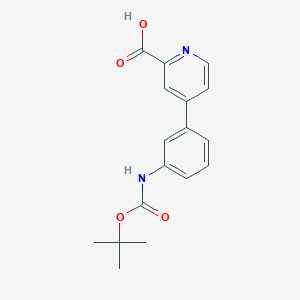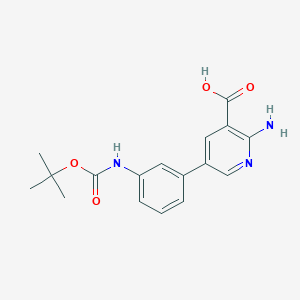
3-(3-BOC-Aminophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)picolinic acid, also known as 3-BAPA, is a synthetic organic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. It is a member of the picolinic acid family and is characterized by a 3-bromo-2-chloro-acrylonitrile (BOC) moiety attached to the aminophenyl group. 3-BAPA has been studied for its ability to bind to a variety of proteins, including receptors, enzymes, and transcription factors, making it a useful tool for studying the structure and function of these proteins. In addition, 3-BAPA has been used in a variety of laboratory experiments, including protein expression, DNA sequencing, and protein crystallization.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)picolinic acid, 95% has a wide range of potential applications in the fields of chemistry, biochemistry, and medicine. It has been studied for its ability to bind to a variety of proteins, including receptors, enzymes, and transcription factors. This makes 3-(3-BOC-Aminophenyl)picolinic acid, 95% a useful tool for studying the structure and function of these proteins. In addition, 3-(3-BOC-Aminophenyl)picolinic acid, 95% has been used in a variety of laboratory experiments, including protein expression, DNA sequencing, and protein crystallization.
Mécanisme D'action
The mechanism of action of 3-(3-BOC-Aminophenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the BOC moiety of 3-(3-BOC-Aminophenyl)picolinic acid, 95% binds to proteins through hydrogen bonding and hydrophobic interactions. This binding is believed to be reversible, allowing 3-(3-BOC-Aminophenyl)picolinic acid, 95% to interact with a wide range of proteins and to be used in a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to bind to a variety of proteins and to modulate their activity. In addition, 3-(3-BOC-Aminophenyl)picolinic acid, 95% has been used to study the structure and function of proteins, as well as to aid in the crystallization of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-BOC-Aminophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is non-toxic, chemically stable, and can be used in a wide range of temperatures and pH levels. In addition, 3-(3-BOC-Aminophenyl)picolinic acid, 95% can be used to study a variety of proteins and to aid in the crystallization of proteins. However, 3-(3-BOC-Aminophenyl)picolinic acid, 95% also has some limitations. It is not as effective as other reagents for protein expression, and it can be difficult to remove from the reaction mixture.
Orientations Futures
There are several potential future directions for 3-(3-BOC-Aminophenyl)picolinic acid, 95% research. These include further study of its mechanism of action, its potential applications in medicine and biochemistry, and its potential use as a reagent in laboratory experiments. In addition, further research could be conducted on the crystallization of proteins using 3-(3-BOC-Aminophenyl)picolinic acid, 95%, as well as on its potential use in drug delivery systems. Finally, further study could be conducted on the potential toxicity of 3-(3-BOC-Aminophenyl)picolinic acid, 95% and its potential interactions with other compounds.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-bromo-2-chloro-acrylonitrile (BOC) with an aminophenyl group. This reaction yields a BOC-aminophenyl intermediate, which is then reacted with picolinic acid to form 3-(3-BOC-Aminophenyl)picolinic acid, 95%. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction can be carried out in the presence of a catalyst, such as pyridine, to increase the efficiency of the reaction.
Propriétés
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)13-8-5-9-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXZFOXDLDQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

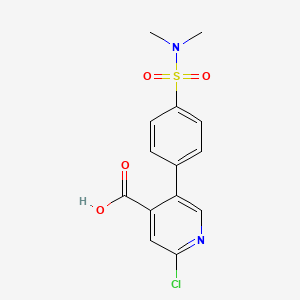
![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395002.png)
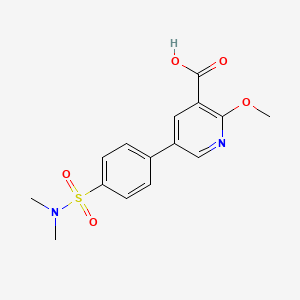
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
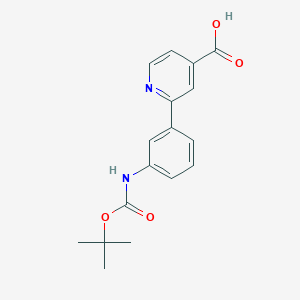
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)
